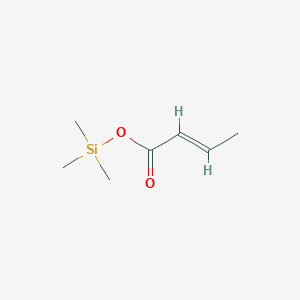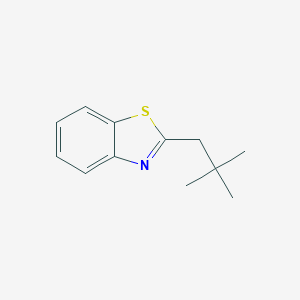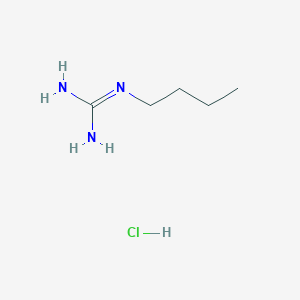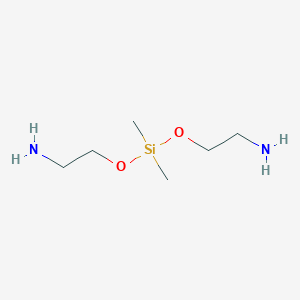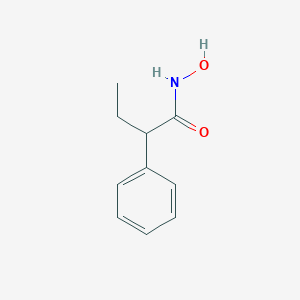
N-hydroxy-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-2-phenylbutanamide (HPB) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of phenylbutyric acid, which has been shown to have anti-cancer and anti-inflammatory properties. HPB has been found to exhibit similar properties, making it a promising candidate for further research. In
科学的研究の応用
N-hydroxy-2-phenylbutanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-cancer properties. Studies have shown that N-hydroxy-2-phenylbutanamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
Another area of research is the anti-inflammatory properties of N-hydroxy-2-phenylbutanamide. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-hydroxy-2-phenylbutanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-hydroxy-2-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
N-hydroxy-2-phenylbutanamide has been found to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N-hydroxy-2-phenylbutanamide has also been found to increase the production of neurotrophic factors, which can promote the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-hydroxy-2-phenylbutanamide in lab experiments is its low toxicity. It has been found to be well-tolerated in animal models, even at high doses. Another advantage is its ability to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
One limitation of using N-hydroxy-2-phenylbutanamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to test its effectiveness.
将来の方向性
There are a number of future directions for research on N-hydroxy-2-phenylbutanamide. One area of interest is its potential use in combination with other anti-cancer drugs. Studies have shown that N-hydroxy-2-phenylbutanamide can enhance the effectiveness of chemotherapy drugs, and further research is needed to explore this potential.
Another area of research is the development of more effective synthesis methods for N-hydroxy-2-phenylbutanamide. Current methods can be time-consuming and require the use of hazardous chemicals. Developing more efficient and safer methods could make N-hydroxy-2-phenylbutanamide more accessible for research.
Finally, further research is needed to fully understand the mechanism of action of N-hydroxy-2-phenylbutanamide. This could lead to the development of more targeted therapies for cancer, inflammation, and neurodegenerative diseases.
Conclusion
N-hydroxy-2-phenylbutanamide is a promising chemical compound for scientific research. It has been found to exhibit anti-cancer and anti-inflammatory properties, making it a potential therapy for a variety of diseases. Its low toxicity and ability to enhance the effectiveness of chemotherapy drugs make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential in combination with other drugs.
合成法
The synthesis of N-hydroxy-2-phenylbutanamide involves the reaction of phenylbutyric acid with hydroxylamine hydrochloride. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires the use of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography or recrystallization.
特性
CAS番号 |
17698-12-3 |
|---|---|
製品名 |
N-hydroxy-2-phenylbutanamide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-hydroxy-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)11-13)8-6-4-3-5-7-8/h3-7,9,13H,2H2,1H3,(H,11,12) |
InChIキー |
ILDDBGWBYJLIEA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NO |
正規SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
その他のCAS番号 |
131802-71-6 |
同義語 |
2-hydroxy-2-phenylbutyramide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



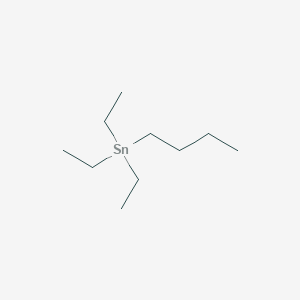
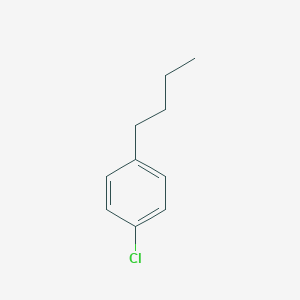
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)
